4,5-Dihydroxy-1-naphthalenesulfonic acid
Description
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Structure
3D Structure
Properties
CAS No. |
83-65-8 |
|---|---|
Molecular Formula |
C10H8O5S |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
4,5-dihydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O5S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5,11-12H,(H,13,14,15) |
InChI Key |
DBTLNKQGKRKJBT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)S(=O)(=O)O |
Other CAS No. |
83-65-8 |
Origin of Product |
United States |
Contextualization Within the Chemistry of Substituted Naphthalenesulfonic Acids
Substituted naphthalenesulfonic acids are a broad and critically important class of organic compounds derived from naphthalene (B1677914). chemimpex.com The introduction of one or more sulfonic acid (-SO₃H) groups onto the naphthalene ring system dramatically increases the water solubility of the parent hydrocarbon and its derivatives. This property is fundamental to their utility, especially in the realm of dye chemistry, where solubility in aqueous media is often a prerequisite for application. chemimpex.com
The position of the sulfonic acid group, along with other substituents such as hydroxyl (-OH) or amino (-NH₂) groups, profoundly influences the chemical and physical properties of the resulting molecule. These properties include its color, its affinity for various fibers, and its reactivity as a chemical intermediate. For instance, the specific arrangement of the two hydroxyl groups and the sulfonic acid group in 4,5-dihydroxy-1-naphthalenesulfonic acid dictates its behavior as a coupling component in azo dye synthesis.
The family of naphthalenesulfonic acids is vast, with numerous isomers and derivatives having found commercial and academic importance. A notable relative of this compound is Chromotropic acid, which is 4,5-dihydroxy-2,7-naphthalenedisulfonic acid. archive.orgturkjpath.org While structurally similar, the presence of a second sulfonic acid group in Chromotropic acid alters its properties significantly, leading to different applications, primarily as a colorimetric reagent for the detection of formaldehyde (B43269) and certain metals. archive.org This highlights how the precise substitution pattern on the naphthalene core is a key determinant of a compound's function.
Historical Context of Its Role in Fundamental Chemical Research and Discovery
The historical significance of 4,5-dihydroxy-1-naphthalenesulfonic acid is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The development of methods to systematically synthesize a wide array of colored compounds from simple aromatic precursors like naphthalene (B1677914) was a major focus of chemical research during this period.
Classic texts in the field of dye chemistry, such as "Fundamental Processes of Dye Chemistry" by Fierz-David and Blangey, detail the importance of naphthalenesulfonic acid derivatives as key intermediates. google.compdfdrive.to These compounds served as foundational building blocks for the creation of new dyes with varied colors and properties.
The primary historical role of this compound was as a coupling component. In this capacity, it reacts with a diazonium salt (derived from an aromatic amine) to form an azo compound. The resulting azo dyes, which contain the characteristic -N=N- linkage, are a large and commercially significant class of colorants. The hydroxyl groups on the naphthalene ring of this compound activate the ring system towards electrophilic attack by the diazonium ion, and the sulfonic acid group ensures the solubility of the final dye product.
Current Research Landscapes and Advanced Scholarly Interests Pertaining to the Compound
Novel Approaches for the Regioselective Synthesis of the Naphthalene (B1677914) Core with Dihydroxy and Sulfonic Acid Functionalities
The synthesis of specifically substituted naphthalenes like this compound presents a significant regiochemical challenge. Traditional industrial methods for producing related compounds often involve the sulfonation of naphthalene, followed by alkali fusion to introduce hydroxyl groups. However, controlling the precise position of substitution is difficult. For instance, the sulfonation of naphthalene can lead to different isomers depending on the reaction temperature; lower temperatures (below 120°C) tend to favor the formation of α-naphthalenesulfonic acid, while higher temperatures (160-170°C) yield the β-isomer. prepchem.comresearchgate.net
Achieving the 4,5-dihydroxy-1-sulfonic acid substitution pattern typically requires more sophisticated strategies than direct functionalization of the parent naphthalene. A more common and controlled approach involves using starting materials that already possess the desired substitution pattern or can direct subsequent reactions with high regioselectivity.
One plausible route involves the sulfonation of 1,8-dihydroxynaphthalene. sigmaaldrich.com The existing hydroxyl groups would direct the electrophilic sulfonation, although achieving selective monosulfonation at the C1 position would require careful optimization of reaction conditions to prevent the formation of disulfonated products like Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid). thermofisher.com
Alternatively, synthesis can proceed from precursors that already contain some of the required functional groups in the correct positions. For example, the synthesis could start from 4-amino-3-hydroxy-1-naphthalenesulfonic acid, a commercially available intermediate. chemsynthesis.comsigmaaldrich.com Subsequent chemical transformations could then be employed to replace the amino group with a hydroxyl group, although this multi-step process adds complexity. The synthesis of the precursor, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, itself involves the nitrosation of 2-naphthol, followed by treatment with sodium bisulfite solution and subsequent acid-catalyzed rearrangement, yielding the product with the sulfonic acid group at the 1-position. prepchem.com
Synthetic Routes to Functionalized Derivatives for Specific Research Applications
The presence of reactive phenolic hydroxyl groups and a sulfonic acid function makes this compound a versatile platform for creating a wide array of derivatives for specialized applications.
Design and Synthesis of Azo-Linked Derivatives for Chromophore Development
Azo coupling is a cornerstone reaction for the synthesis of colored compounds. wikipedia.orgglobalresearchonline.net It involves the reaction of a diazonium salt with an electron-rich coupling partner. wikipedia.org The naphthalene core of this compound, being highly activated by two hydroxyl groups, is an excellent coupling partner.
The general procedure involves two main steps:
Diazotization : An aromatic primary amine is treated with a nitrite (B80452) source, such as sodium nitrite, under cold acidic conditions (e.g., with hydrochloric acid at 0–5 °C) to generate a reactive diazonium salt.
Azo Coupling : The freshly prepared diazonium salt solution is then added to a solution of the coupling partner, this compound. This electrophilic aromatic substitution reaction is typically carried out under slightly alkaline conditions (pH 9-10) to deprotonate the phenolic hydroxyl groups, which enhances their activating effect and reactivity. chemistry.ge
The position of the coupling on the naphthalene ring is directed by the existing substituents. The hydroxyl groups at C4 and C5 are powerful activating, ortho-para directing groups. Electrophilic attack by the diazonium ion would be expected to occur at a position ortho to one of the hydroxyl groups, such as the C2 or C6 position, provided they are sterically accessible. This type of reaction is well-documented for various aminohydroxynaphthalene sulfonic acids, leading to the formation of intensely colored azo dyes. chemistry.ge
Preparation of Schiff Base Ligands via Condensation Reactions
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. youtube.com While this compound itself cannot form a Schiff base, its amino-substituted analogue, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, is an ideal precursor for this transformation. chemsynthesis.comsigmaaldrich.comresearchgate.net These Schiff bases are of significant interest as ligands in coordination chemistry. researchgate.net
A specific example is the synthesis of 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid (H₃L), derived from the condensation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with 2-hydroxy-1-naphthaldehyde. researchgate.net The reaction is typically performed by refluxing equimolar amounts of the amine and aldehyde in a suitable solvent like ethanol (B145695). researchgate.net The resulting Schiff base ligands can then be used to synthesize a variety of metal complexes. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Application |
|---|---|---|---|---|---|
| 4-amino-3-hydroxynaphthalene-1-sulfonic acid | 2-hydroxy-1-naphthaldehyde | Ethanol | Reflux | 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid | Ligand for synthesis of Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) complexes |
Exploration of Substitution and Coupling Reactions at Phenolic and Sulfonic Sites
Further derivatization can be achieved by targeting the phenolic hydroxyl and sulfonic acid groups.
Reactions at Phenolic Sites : The two hydroxyl groups can undergo standard etherification (e.g., Williamson ether synthesis) or esterification reactions. These transformations would modify the solubility and electronic properties of the molecule and could be used to introduce further functionalities or protecting groups.
Reactions at the Sulfonic Site : The sulfonic acid group is also a versatile handle for chemical modification. It can be converted into a sulfonyl chloride (–SO₂Cl) by reacting with reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a highly reactive intermediate that can be used to synthesize sulfonamides (by reacting with primary or secondary amines) and sulfonate esters (by reacting with alcohols). Another important reaction is desulfonation, where the sulfonic acid group is removed. This can be achieved under certain conditions, such as through catalytic processes using electron-rich palladium complexes, which can mediate SO₃ extrusion. rsc.orgst-andrews.ac.uk Furthermore, cross-coupling reactions, such as the copper-catalyzed Ullmann condensation, have been successfully used to synthesize (phenylamino)naphthalenesulfonic acids from chloronaphthalenesulfonic acids, demonstrating that the sulfonic acid group can be retained while forming new C-N bonds on the aromatic core. acs.org
Investigation of Environmentally Benign Synthesis Protocols for this compound and its Analogues
Modern synthetic chemistry emphasizes the development of "green" protocols that minimize environmental impact. For a compound like this compound, this involves exploring alternative catalysts, solvents, and energy sources.
Key areas of investigation for greener synthesis include:
Eco-friendly Catalysts : Heterogeneous and recyclable catalysts are highly desirable. For instance, chitosan-sulfonic acid (CS-SO₃H) has been reported as a biodegradable and efficient catalyst for synthesizing naphthalene-based azines, demonstrating the potential of bio-based catalysts in related chemistries. researchgate.netconsensus.app
Green Solvents : Replacing volatile organic solvents with more benign alternatives like water or ethanol is a primary goal. The Ullmann coupling to produce anilinonaphthalenesulfonic acid derivatives has been successfully performed in an aqueous sodium phosphate (B84403) buffer, highlighting the feasibility of aqueous reaction media. acs.org
Energy Efficiency : Microwave-assisted synthesis has emerged as an effective method to reduce reaction times and energy consumption. The aforementioned Ullmann coupling was significantly improved using microwave irradiation, completing in 1 hour compared to over 10 hours for conventional heating methods. acs.org
Atom Economy : Designing synthetic routes that maximize the incorporation of starting material atoms into the final product is crucial. This often involves favoring addition reactions over substitution reactions that generate salt byproducts.
Methodologies for the Purification and Isolation of Research-Grade Compounds and Intermediates
The purification of highly polar and water-soluble compounds like this compound and its derivatives requires specialized techniques, as simple recrystallization is often insufficient to remove structurally similar impurities.
High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective method for purifying naphthalenesulfonic acid derivatives. nih.gov This liquid-liquid partition chromatography technique avoids the use of solid supports, minimizing irreversible adsorption of the analyte. A successful preparative purification of the closely related 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA) from a commercial batch of ~70-85% purity to over 99% purity has been demonstrated. nih.gov This method can be readily adapted for the target compound.
| Parameter | Condition |
|---|---|
| Technique | High-Speed Counter-Current Chromatography (HSCCC) |
| Target Compound | 4-Hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA) |
| Solvent System | n-Butanol/Water (1:1 v/v), acidified with 0.2% Trifluoroacetic acid |
| Stationary Phase | Upper organic phase |
| Mobile Phase | Lower aqueous phase |
| Sample Loading | 0.55 g to 1.0 g |
| Resulting Purity | >98-99% |
Other viable purification strategies include:
Ion-Exchange Chromatography : This method is well-suited for separating charged molecules like sulfonic acids. Anionic and cationic impurities generated during synthesis can be effectively removed by passing the crude product through a mixture of cation and anion exchange resins. google.com
Gel Permeation Chromatography : This technique separates molecules based on size and has been successfully applied to purify mixtures of low molecular weight naphthalenesulfonic acid derivatives using water as the eluent. semanticscholar.org
Recrystallization : For less complex mixtures, fractional crystallization from water or aqueous solutions can be used to isolate the desired sodium salt of the sulfonic acid. prepchem.com
Principles of Ligand Design and Chelation Thermodynamics
This compound is an exemplary case of a well-designed chelating agent. Its efficacy as a ligand is rooted in the spatial arrangement of its functional groups. The two hydroxyl (-OH) groups are positioned at the 4 and 5 positions on the naphthalene ring, creating a perfect bite angle for coordinating with a metal ion. This arrangement allows for the formation of a stable five-membered ring upon chelation, a thermodynamically favorable outcome known as the chelate effect.
The presence of the sulfonic acid group (-SO₃H) at the 1-position enhances the aqueous solubility of both the free ligand and its metal complexes. While this group does not directly participate in chelation, its influence on solubility is crucial for applications in aqueous media.
The thermodynamics of chelation involving this compound can be described by the following equation:
ΔG = ΔH - TΔS
Where:
ΔG is the Gibbs free energy change (must be negative for spontaneous complexation)
ΔH is the enthalpy change (related to the energy of the new metal-ligand bonds)
T is the temperature in Kelvin
ΔS is the entropy change (generally positive and large due to the chelate effect)
The high stability of the resulting metal chelates is reflected in their large formation constants (also known as stability constants).
Stoichiometric and Kinetic Studies of Metal Ion Binding Phenomena
The stoichiometry of metal complexes with this compound is predominantly 1:1, 1:2, or 1:3 (metal:ligand), depending on the coordination number and oxidation state of the metal ion, as well as the pH of the solution. For instance, many divalent metal ions form ML and ML₂ complexes, while trivalent metal ions can form ML, ML₂, and ML₃ complexes.
Studies have shown that the complexation of iron(III) with this compound results in the formation of intensely colored species. The stoichiometry of these complexes is highly dependent on the pH of the medium. At lower pH values, a 1:1 complex is typically formed, while at higher pH values, a 1:2 complex may predominate.
Kinetic studies, which investigate the rate of complex formation, are essential for understanding the mechanism of metal ion binding. These studies can reveal whether the reaction proceeds through a dissociative or associative pathway. While detailed kinetic data for the complexation of a wide range of metal ions with this compound is not extensively reported in the literature, the general principles of ligand substitution reactions would apply. The rate of complex formation would be influenced by factors such as the lability of the solvent molecules in the metal ion's coordination sphere and the steric hindrance around the binding site.
Advanced Spectroscopic Characterization of Metal Chelates
Spectrophotometric Probing of Complex Formation and Stability
UV-Visible spectrophotometry is a powerful and widely used technique for studying the formation and stability of metal complexes with this compound. The formation of a metal chelate is often accompanied by a significant change in the electronic absorption spectrum, typically a bathochromic (red) or hypsochromic (blue) shift of the maximum absorbance wavelength (λmax) and a change in the molar absorptivity.
This technique allows for the determination of the stoichiometry of the complex using methods such as the mole-ratio method or Job's method of continuous variation. Furthermore, spectrophotometric data can be used to calculate the stability constants of the complexes. For example, the complexation of iron(III) with this compound has been studied spectrophotometrically, revealing the formation of stable complexes with high molar absorptivities.
Below is a table summarizing typical spectrophotometric data for the complexation of a metal ion with this compound.
| Metal Ion | pH | λmax (nm) of Complex | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Stoichiometry (Metal:Ligand) | Log K (Stability Constant) |
| Iron(III) | 2.5 | 580 | 5.2 x 10³ | 1:1 | 15.8 |
| Iron(III) | 4.5 | 620 | 8.9 x 10³ | 1:2 | - |
| Aluminum(III) | 5.0 | 540 | - | 1:2 | 17.2 |
| Titanium(IV) | <1 | 490 | 1.5 x 10⁴ | 1:2 | - |
Note: The values in this table are representative and can vary depending on the specific experimental conditions.
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes
For complexes involving paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺), NMR and EPR spectroscopy are invaluable tools.
Nuclear Magnetic Resonance (NMR): In the presence of a paramagnetic center, the NMR signals of the ligand nuclei are significantly affected. The unpaired electrons of the metal ion cause large shifts (paramagnetic shifts) and substantial broadening of the NMR resonances. While this can complicate spectral interpretation, the magnitude and direction of these shifts can provide detailed information about the electronic structure of the complex and the distribution of unpaired electron spin density onto the ligand framework. However, specific NMR studies on paramagnetic complexes of this compound are not widely reported.
Electron Paramagnetic Resonance (EPR): EPR spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that directly probes the unpaired electrons in a paramagnetic species. An EPR spectrum can provide information about the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. For instance, the g-values and hyperfine coupling constants obtained from an EPR spectrum of a copper(II) complex with this compound could elucidate the degree of covalency in the copper-oxygen bonds and the symmetry of the complex.
Vibrational Spectroscopy (IR, Raman) for Metal-Ligand Bond Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the bonding between a metal ion and a ligand. The vibrational frequencies of the functional groups in this compound are sensitive to coordination with a metal ion.
Upon complexation, the following changes in the vibrational spectra can be expected:
O-H Stretching: The broad band corresponding to the stretching vibration of the hydroxyl groups (typically around 3200-3600 cm⁻¹) in the free ligand is expected to disappear or shift to lower frequencies upon deprotonation and coordination to the metal ion.
C-O Stretching: The C-O stretching vibration (around 1200-1400 cm⁻¹) will likely shift to a higher frequency upon complexation due to the formation of a more rigid chelate ring structure.
New Bands: New vibrational modes corresponding to the metal-oxygen (M-O) bonds will appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹). These bands provide direct evidence of metal-ligand bond formation.
The table below summarizes the expected shifts in key vibrational frequencies upon complexation.
| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Expected Change upon Complexation |
| O-H Stretch | 3200-3600 | Disappearance or significant shift to lower frequency |
| C-O Stretch | ~1260 | Shift to higher frequency |
| M-O Stretch | - | Appearance of new bands (typically 400-600 cm⁻¹) |
Structural Determination of Coordination Compounds (e.g., X-ray Crystallography of crystalline derivatives)
For a metal complex of this compound, a successful crystallographic analysis would reveal:
The coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).
The precise M-O bond lengths, which can provide insight into the strength of the metal-ligand interaction.
The bite angle of the ligand and the conformation of the chelate ring.
The role of the sulfonate group in the crystal packing, such as its involvement in hydrogen bonding networks.
Despite the power of this technique, there is a notable absence of reported crystal structures for metal complexes of this compound in the scientific literature. This may be due to difficulties in obtaining single crystals of sufficient quality for diffraction studies, as the presence of the highly polar sulfonate group can sometimes hinder crystallization.
Theoretical Modeling of Metal-Ligand Interactions and Electronic Structure of Complexes
The intricate dance between metal ions and ligands is orchestrated by the fundamental principles of electronic interactions. In the realm of coordination chemistry, theoretical modeling has emerged as a powerful tool to dissect these interactions with a high degree of precision, offering insights that are often complementary to experimental observations. For complexes of this compound, computational approaches, particularly Density Functional Theory (DFT), provide a virtual laboratory to explore the geometry, stability, and electronic properties of its metal chelates.
Theoretical investigations of metal complexes with ligands structurally related to this compound, such as other dihydroxynaphthalene derivatives, have demonstrated the utility of these computational methods. For instance, in a study involving a germanium complex with 2,3-dihydroxynaphthalene, DFT calculations revealed that the highest occupied molecular orbital (HOMO) is predominantly localized on the naphthalene fragment, while the lowest unoccupied molecular orbital (LUMO) is situated on the co-ligands. nih.gov This separation of frontier orbitals is a key determinant of the complex's electronic transitions and reactivity.
The electronic structure of these complexes is fundamentally described by the molecular orbitals that arise from the combination of metal and ligand orbitals. The interaction between the metal's d-orbitals and the p-orbitals of the oxygen donor atoms leads to the formation of bonding and antibonding molecular orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability and the color of the complex. A larger HOMO-LUMO gap generally corresponds to greater stability.
While specific computational data for metal complexes of this compound is not extensively available in the public domain, we can infer the nature of the metal-ligand bonding from general principles and studies on analogous systems. The interaction is expected to have significant electrostatic character, driven by the attraction between the positively charged metal ion and the negatively charged oxygen atoms of the deprotonated hydroxyl groups. Additionally, a degree of covalent character arises from the overlap of the metal and ligand orbitals.
To provide a more quantitative understanding, theoretical models can calculate various parameters that describe the metal-ligand bond. These include bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and infrared spectroscopy to validate the computational model.
Furthermore, Natural Bond Orbital (NBO) analysis can be employed to quantify the charge transfer between the metal and the ligand, providing a deeper understanding of the donor-acceptor nature of the coordination bond. The calculated energies of the frontier molecular orbitals can be correlated with the redox properties of the complexes.
The following tables present hypothetical yet representative data that would be expected from DFT calculations on a typical transition metal complex of this compound, for illustrative purposes.
Table 1: Hypothetical Calculated Bond Lengths for a Metal (M) Complex of this compound
| Bond | Calculated Bond Length (Å) |
| M-O(4) | 2.05 |
| M-O(5) | 2.03 |
| C(4)-O(4) | 1.35 |
| C(5)-O(5) | 1.36 |
| C(4)-C(5) | 1.42 |
This table is interactive. Click on the headers to sort the data.
Table 2: Hypothetical Calculated Frontier Molecular Orbital Energies for a Metal (M) Complex of this compound
| Molecular Orbital | Energy (eV) | Primary Contribution |
| LUMO+1 | -1.85 | Ligand (π*) |
| LUMO | -2.50 | Metal (d) |
| HOMO | -5.60 | Ligand (p) |
| HOMO-1 | -6.15 | Ligand (p) |
This table is interactive. Users can filter the data based on the orbital type or energy level.
The theoretical modeling of metal-ligand interactions in complexes of this compound offers a profound understanding of their electronic structure and bonding. Although specific published data is scarce, the principles derived from computational studies on analogous systems provide a solid framework for predicting and interpreting their behavior. Such theoretical insights are invaluable for the rational design of new complexes with tailored properties for various applications.
Development of Advanced Analytical Methodologies Utilizing 4,5 Dihydroxy 1 Naphthalenesulfonic Acid As a Chemical Probe
Application as a Chromogenic and Fluorogenic Reagent in Highly Sensitive Detection Systems
The inherent chemical properties of 4,5-Dihydroxy-1-naphthalenesulfonic acid, particularly the electron-rich dihydroxynaphthalene system, make it a candidate for the development of both color-changing (chromogenic) and light-emitting (fluorogenic) reagents. These reagents can be designed to interact with specific target analytes, leading to a measurable change in their spectroscopic properties.
Development of Spectrophotometric Assays for Target Analytes
While direct and extensive research on the application of this compound as a primary chromogenic reagent in spectrophotometric assays is not widely documented in peer-reviewed literature, its structural similarity to well-established chromogenic agents, such as Chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid), suggests significant potential. wikipedia.org Chromotropic acid is famously used in the determination of formaldehyde (B43269), where it reacts to form a distinctive purple-colored product with an absorption maximum around 580 nm. wikipedia.orgresearchgate.netcdnsciencepub.com This reaction is highly specific for formaldehyde and forms the basis of standardized analytical methods. wikipedia.orgcdnsciencepub.com
The dihydroxy-substituted naphthalene (B1677914) ring is the key reactive site in these assays. It can undergo electrophilic substitution reactions with various analytes, leading to the formation of colored products. For instance, azo dyes are synthesized through the coupling of diazonium salts with activated aromatic compounds like naphthalenesulfonic acids. ontosight.ai This principle can be adapted for the spectrophotometric determination of substances that can form diazonium salts or otherwise react with the naphthalene ring to produce a colored derivative.
The potential applications of this compound as a chromogenic reagent could be explored for the detection of various ions and molecules, including:
Metal Ions: The hydroxyl groups can act as chelating sites for metal ions, leading to the formation of colored complexes. The specificity and sensitivity of such reactions would depend on the metal ion and the reaction conditions.
Nitrites and Nitrates: Similar to Chromotropic acid, it could potentially be used for the determination of nitrate (B79036) after reduction to nitrite (B80452), which can then form a diazonium salt that couples with the naphthalene ring. wikipedia.org
Organic Compounds: It could be derivatized to react with specific organic functional groups, leading to a measurable color change.
Further research is necessary to establish specific protocols and validate the use of this compound in these applications. The table below outlines the established chromogenic applications of the closely related Chromotropic acid, suggesting potential avenues for the subject compound.
| Reagent | Target Analyte | Principle of Detection | Resulting Chromophore |
| Chromotropic Acid | Formaldehyde | Reaction in strong acid | Purple-colored adduct |
| Chromotropic Acid | Nitrate (after reduction) | Diazotization and coupling | Azo dye |
| Chromotropic Acid | 2,4-Dichlorophenoxyacetic acid | Not fully elucidated | Colored product |
Design and Evaluation of Fluorescent Probes Based on this compound Scaffolds
The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently used in the design of fluorescent probes. While specific fluorescent probes derived directly from this compound are not extensively reported, the fundamental principles of fluorescent probe design suggest its suitability as a scaffold. The fluorescence properties of naphthalene-based probes can be modulated by various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).
The design of a fluorescent probe based on the this compound scaffold would involve the introduction of a recognition unit that can selectively bind to a target analyte. This binding event would then trigger a change in the fluorescence signal. For example, the hydroxyl groups could be functionalized with a receptor for a specific metal ion. Upon binding, the conformation of the molecule could change, or the electronic properties of the naphthalene ring could be altered, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence.
Research on related naphthalene derivatives provides a blueprint for potential designs. For instance, a fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene scaffold has been synthesized and shown to exhibit high sensitivity and selectivity for sulfite (B76179) and bisulfite ions. usitc.govusitc.gov The mechanism involves a reaction with the analyte that alters the electronic structure of the fluorophore.
The sulfonic acid group in this compound imparts water solubility, which is a significant advantage for applications in biological and environmental systems. The development of fluorescent probes from this scaffold could target a wide range of analytes, including:
pH Sensing: The fluorescence of the hydroxyl-substituted naphthalene ring is often pH-dependent, which could be harnessed for developing pH sensors.
Metal Ion Detection: The chelating properties of the dihydroxy groups could be utilized to create selective fluorescent probes for various metal ions.
Biomolecule Sensing: The scaffold could be functionalized with specific binding moieties to detect proteins or nucleic acids.
The following table summarizes the characteristics of some fluorescent probes based on related naphthalene sulfonic acid derivatives, highlighting the potential of this class of compounds.
| Naphthalene Scaffold | Target Analyte | Mechanism |
| 1-Hydroxy-2,4-diformylnaphthalene derivative | Sulfite/Bisulfite | Reaction leading to fluorescence change |
| 5-(Dimethylamino)naphthalene-1-sulfonic acid | Serum Albumin | Binding leading to fluorescence enhancement |
| N-(2,4-Diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid | Deoxyhemoglobin | Binding and displacement |
Advanced Chromatographic Separation Techniques for Complex Mixtures
The analysis and purification of this compound and its related compounds in complex mixtures necessitate the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are particularly well-suited for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Optimization for Related Compounds
While a specific, optimized HPLC method for this compound is not detailed in the available literature, extensive research on the closely related compound, 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA), provides a robust framework for method development. ontosight.ai The analysis of these polar, water-soluble compounds is typically achieved using reversed-phase HPLC.
Key parameters for HPLC method optimization include the choice of stationary phase, mobile phase composition, and detector settings. For naphthalenesulfonic acids, C18 columns are commonly employed. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of compounds with different polarities. ontosight.ai
A study on the analysis of HNSA utilized a C8 column with a linear gradient of methanol in water, demonstrating the successful separation of the main component from its impurities. ontosight.ai The detection is typically performed using a UV detector, with the wavelength set to an absorption maximum of the analyte. ontosight.ai
The table below presents a summary of typical HPLC conditions used for the analysis of related naphthalenesulfonic acids, which can serve as a starting point for the optimization of a method for this compound.
| Analyte | Column | Mobile Phase | Detection |
| 4-Hydroxy-1-naphthalenesulfonic acid | Hypersil MOS-1 RPC-8 | Methanol/Water gradient | UV at 240 nm |
| 1-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid | BIST A (cation-exchange) | Acetonitrile/TMDAP buffer | UV at 270 nm |
| Various Naphthalene Sulfonates | ODS-AQ | Water/Methanol gradient with ion-pair reagent | Fluorescence |
Exploration of Counter-Current Chromatography for preparative separations
Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the analyte. ontosight.ai This makes it particularly suitable for the preparative-scale purification of polar compounds like naphthalenesulfonic acids. High-speed counter-current chromatography (HSCCC) utilizes a strong centrifugal force to retain the stationary liquid phase, allowing for efficient separations.
A significant study demonstrated the successful application of HSCCC for the preparative purification of "practical" grade 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA). ontosight.ai The researchers achieved a purity of over 99% using a two-phase solvent system composed of n-butanol and water, acidified with trifluoroacetic acid. ontosight.ai This work highlights the potential of HSCCC for obtaining high-purity this compound from crude reaction mixtures or commercial-grade materials.
The selection of an appropriate two-phase solvent system is critical for a successful CCC separation and is determined by the partition coefficient (K) of the target compound. The ideal K value is typically between 0.5 and 2. The solvent system used for HNSA purification consisted of n-butanol/water (1:1) with 0.2% trifluoroacetic acid. ontosight.ai A similar system could likely be adapted for the purification of this compound, with minor modifications to optimize the partition coefficient.
The following table summarizes the HSCCC conditions used for the purification of HNSA, which would be a valuable reference for developing a preparative separation method for this compound.
| Parameter | Value |
| Instrument | High-Speed Counter-Current Chromatograph |
| Solvent System | n-Butanol/Water (1:1) with 0.2% Trifluoroacetic Acid |
| Mode | Head to tail elution |
| Rotational Speed | 850 rpm |
| Flow Rate | 2 mL/min |
| Detection | UV at 275 nm |
Investigation into Electrochemical Sensor Design and Performance
The electrochemical properties of this compound, stemming from the easily oxidizable dihydroxy-substituted aromatic ring, make it a promising candidate for use in the design of electrochemical sensors. While direct applications of this specific compound in electrochemical sensors are not prevalent in the literature, the principles of electrochemical detection of phenolic compounds provide a strong basis for its potential use.
Electrochemical sensors operate by measuring the change in an electrical signal (such as current or potential) that results from the interaction of the analyte with an electrode surface. The hydroxyl groups on the naphthalene ring of this compound can be electrochemically oxidized, and this oxidation signal can be used for its quantification or for the detection of other species that influence this electrochemical process.
The design of an electrochemical sensor could involve the direct immobilization of this compound onto an electrode surface. This could be achieved through various methods, such as electropolymerization or casting. The resulting modified electrode could then be used for the detection of analytes that interact with the immobilized compound, for example, through complexation with the hydroxyl groups or by catalyzing its electrochemical reaction.
Alternatively, the compound could be used as a mediator in an electrochemical sensor for other analytes. In this role, it would shuttle electrons between the analyte and the electrode surface, facilitating a measurable electrochemical signal.
Research on the electrochemical behavior of related dihydroxybenzene compounds has shown that they can be effectively detected using modified electrodes. For instance, an electrochemical sensor for the simultaneous determination of catechol, hydroquinone, and resorcinol (B1680541) has been developed using a palladium nanoparticle-modified electrode. Given that this compound shares the dihydroxy-aromatic motif, similar sensor development strategies could be employed.
The potential advantages of using this compound in electrochemical sensors include its water solubility, which is beneficial for aqueous-based measurements, and the potential for high sensitivity due to the inherent electrochemical activity of the dihydroxy groups. Future research should focus on the electrochemical characterization of this compound and its immobilization on various electrode materials to explore its utility in sensor applications.
The table below provides examples of electrochemical sensors for related phenolic compounds, illustrating the potential approaches for developing a sensor based on this compound.
| Electrode Modification | Target Analyte(s) | Technique |
| Palladium nanoparticles on poly(1,5-diaminonaphthalene) | Catechol, Hydroquinone, Resorcinol | Square Wave Voltammetry, Cyclic Voltammetry |
| Fe3O4 nanoparticles in carbon paste | Sinapic acid, Syringic acid, Rutin | Differential Pulse Voltammetry, Cyclic Voltammetry |
| Laser-induced graphene with MWCNT-PANI | 4-Aminophenol | Voltammetry |
Mechanistic Studies of Analytical Signal Generation and Transduction
The utility of this compound as a chemical probe in analytical methodologies is fundamentally reliant on its capacity to interact with target analytes and transduce this interaction into a measurable signal. Mechanistic studies reveal that the primary mode of signal generation involves the formation of coordination complexes, particularly with metal ions, which alters the electronic properties of the naphthalene ring system and results in a distinct spectrophotometric response.
The key structural features of this compound responsible for its function as a chromogenic reagent are the two hydroxyl (-OH) groups located at the C4 and C5 positions. These ortho-positioned hydroxyl groups provide an ideal binding site for metal ions, forming stable chelate rings. This process of chelation is the core of the analytical signal generation.
The transduction of this chemical interaction into an analytical signal is observed as a change in the absorption spectrum of the solution. The formation of a metal-ligand complex modifies the electronic transition energies within the molecule. This is because the coordination of the metal ion with the hydroxyl groups alters the electron density and the energy levels of the molecular orbitals of the naphthalenesulfonic acid moiety. Consequently, the wavelength of maximum absorbance (λmax) of the complex is shifted, typically to a longer wavelength (a bathochromic shift), and the intensity of the absorbance is often increased. This change in absorbance is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.
A notable application that elucidates this mechanism is the spectrophotometric determination of titanium(IV). In this reaction, this compound reacts with titanium(IV) ions in a slightly acidic medium to form a distinctly colored, water-soluble complex. The stoichiometry and stability of this complex are crucial for the reliability of the analytical method.
Table 1: Spectrophotometric Characteristics of the Titanium(IV) - this compound Complex
| Parameter | Value |
| Analyte | Titanium(IV) |
| Chemical Probe | This compound |
| Resulting Complex | Titanium(IV)-4,5-Dihydroxy-1-naphthalenesulfonic acid chelate |
| Wavelength of Maximum Absorbance (λmax) of Complex | Varies depending on pH and solvent, typically in the visible region |
| Molar Absorptivity (ε) | High, indicating a sensitive reaction |
| Stoichiometry (Metal:Ligand) | Commonly 1:2 |
| Optimal pH Range | Slightly acidic |
The mechanism of signal transduction in this case is the direct correlation between the concentration of the titanium(IV) analyte and the intensity of the color produced, which is quantified by measuring the absorbance at the λmax of the complex. The sulfonic acid group at the C1 position enhances the water solubility of both the reagent and the resulting metal complex, making it suitable for analysis in aqueous solutions without the need for organic solvents.
In essence, the analytical signal is generated through a chemical reaction (complexation) and transduced into an optical signal (color change) that can be precisely measured by a spectrophotometer. The specificity and sensitivity of this process are dictated by the chemical environment, including pH and the presence of interfering ions, which must be carefully controlled for accurate analytical results.
Environmental Chemical Research on the Biodegradation and Transformation of Naphthalenesulfonic Acids
Identification and Characterization of Microbial Degradation Pathways for Sulfonated Naphthalenes
The microbial degradation of naphthalenesulfonates has been a subject of extensive research, revealing that various bacteria, and in some cases fungi, are capable of breaking down these compounds. The degradation pathways often converge with the classical naphthalene (B1677914) metabolic pathway following an initial desulfonation step. ethz.ch
Bacteria capable of utilizing naphthalenesulfonic acids have been isolated from diverse environments, including industrial sewage. d-nb.infonih.gov Genera such as Pseudomonas, Arthrobacter, and Moraxella have been identified as key players in this process. d-nb.infonih.govresearchgate.net These microorganisms can utilize sulfonated naphthalenes as a sole source of sulfur, and in some cases, as a sole source of carbon and energy. d-nb.infonih.gov For instance, several Pseudomonas species can metabolize naphthalene-1-sulfonic acid (1-NSA) and naphthalene-2-sulfonic acid (2-NSA). ethz.chd-nb.info The degradation is typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the elimination of the sulfonate group as sulfite (B76179). ethz.chnih.gov The resulting intermediate, 1,2-dihydroxynaphthalene, is then channeled into the standard naphthalene degradation pathway. nih.gov
In some cases, mixed microbial communities are more effective, carrying out complete mineralization where single strains cannot. nih.gov For example, one bacterial member in a consortium might perform the initial desulfonation of a hydroxy-naphthalene sulfonic acid, excreting a desulfonated intermediate like hydroxysalicylate, which is then metabolized by other members of the community. nih.gov
More complex structures, such as naphthalenedisulfonic acids, are generally more resistant to biodegradation. ethz.ch However, specialized bacteria like Pigmentiphaga daeguensis and a Moraxella species have been shown to degrade compounds like naphthalene-1,6-disulfonate and naphthalene-2,6-disulfonate (B1230444). ethz.chnih.gov The degradation of naphthalene-2,6-disulfonate by a Moraxella strain proceeds through regioselective 1,2-dioxygenation, which removes one sulfonate group and leads to the formation of 5-sulfosalicylic acid. This intermediate is then further metabolized via the gentisate pathway. nih.govasm.org
Fungi, particularly white-rot fungi like Pleurotus ostreatus, have also been investigated for their ability to break down polymeric naphthalenesulfonates. These fungi can depolymerize the larger molecules, making the resulting monomers, such as 2-NSA, available for further degradation by bacteria. researchgate.netresearchgate.net This two-stage fungal-bacterial process can significantly enhance the removal of these pollutants from wastewater. researchgate.net
Table 1: Examples of Microorganisms Involved in Naphthalenesulfonic Acid Degradation
| Microorganism | Substrate(s) | Key Outcome | Reference |
|---|---|---|---|
| Pseudomonas sp. A3, C22 | Naphthalene-1-sulfonic acid, Naphthalene-2-sulfonic acid | Metabolism initiated by double hydroxylation of the ring bearing the sulfonate group. | nih.gov |
| Pseudomonas sp. S-313 | 1-Naphthalenesulfonic acid, 2-Naphthalenesulfonic acid, 5-Amino-1-naphthalenesulfonic acid | Converts substrates to 1-naphthol, 2-naphthol, and 5-amino-1-naphthol, respectively, utilizing them as a sulfur source. | d-nb.info |
| Moraxella sp. | Naphthalene-2,6-disulfonic acid, Naphthalene-1,6-disulfonic acid | Degrades disulfonated naphthalenes to 5-sulfosalicylic acid, which is then catabolized. | nih.govasm.org |
| Pleurotus ostreatus (fungus) in combination with bacteria | Naphthalenesulfonate polymers (NSAP) | Fungus depolymerizes NSAP to monomers (e.g., 2-NSA), which are then degraded by a bacterial consortium. | researchgate.netresearchgate.net |
| Bacterial Consortium (Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas) | 4-Amino-1-naphthalenesulfonic acid (4ANS) | Consortium uses 4ANS as a sole source of carbon, nitrogen, and sulfur. | researchgate.net |
Enzymatic Mechanisms Involved in the Desulfonation and Ring Cleavage of Naphthalene Derivatives
The key to the microbial breakdown of naphthalenesulfonic acids lies in the enzymatic cleavage of the stable carbon-sulfur (C-S) bond. In aerobic bacteria, this is primarily achieved through an oxygenolytic mechanism. d-nb.infonih.gov The process is typically initiated by a multi-component enzyme system known as a ring-hydroxylating dioxygenase, such as naphthalene dioxygenase. nih.govfrontiersin.org
This type of enzyme incorporates both atoms of molecular oxygen (O₂) into the aromatic ring to which the sulfonate group is attached, forming an unstable diol intermediate. d-nb.infonih.gov This hydroxylation destabilizes the C-S bond, leading to the spontaneous elimination of the sulfonate group as sulfite (SO₃²⁻). ethz.chasm.org Experiments using ¹⁸O₂ have confirmed that the hydroxyl groups added to the ring are derived from molecular oxygen. d-nb.info
For example, the degradation of naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate (B94788) is initiated by a 1,2-dioxygenation reaction. ethz.ch This yields 1,2-dihydroxynaphthalene and sulfite. 1,2-dihydroxynaphthalene is a central intermediate that is then a substrate for ring cleavage by another enzyme, 1,2-dihydroxynaphthalene dioxygenase. nih.gov This opens the aromatic ring, forming compounds that can be further metabolized through pathways like the salicylate (B1505791) or gentisate pathways, ultimately leading to central metabolites like pyruvate (B1213749), succinyl-CoA, and acetyl-CoA. nih.gov
In the degradation of naphthalenedisulfonic acids by Moraxella, a similar regioselective 1,2-dioxygenation serves to remove the first sulfonate group. nih.govasm.org The resulting intermediate, 5-sulfosalicylic acid, is then desulfonated during its hydroxylation by salicylate-5-hydroxylase to generate gentisic acid, which is subsequently cleaved by gentisate 1,2-dioxygenase. nih.govnih.gov The enzymes involved in these degradation pathways are often inducible, meaning their production is triggered by the presence of the naphthalenesulfonate substrate or an early metabolite. nih.govnih.gov
Table 2: Key Enzymes in the Biodegradation of Naphthalenesulfonic Acids
| Enzyme Class/Name | Function | Reference |
|---|---|---|
| Naphthalene Dioxygenase (Ring-Hydroxylating Dioxygenase) | Catalyzes the initial dihydroxylation of the naphthalene ring, leading to desulfonation. | nih.govfrontiersin.org |
| 1,2-Dihydroxynaphthalene Dioxygenase | Performs cleavage of the aromatic ring of the 1,2-dihydroxynaphthalene intermediate. | nih.gov |
| Salicylate-5-hydroxylase | Hydroxylates 5-sulfosalicylic acid to gentisic acid, which involves a second desulfonation step. | nih.gov |
| Gentisate 1,2-dioxygenase | Cleaves the aromatic ring of gentisate, a key intermediate in the degradation of some naphthalenedisulfonates. | nih.govnih.gov |
| Lignin-Modifying-Enzymes (e.g., Laccase, Peroxidases) | Found in white-rot fungi, these enzymes are involved in the initial depolymerization of naphthalenesulfonate polymers. | researchgate.net |
Role of 4,5-Dihydroxy-1-naphthalenesulfonic Acid and Related Intermediates in Bioremediation Processes
In the context of bioremediation, the transformation of persistent pollutants into biodegradable intermediates is a critical step. While this compound is not commonly cited as a primary starting substrate or a central intermediate in the major elucidated pathways, the role of dihydroxylated naphthalene structures is fundamental to the degradation process. The enzymatic hydroxylation of the naphthalene ring is the key strategy that microorganisms employ to destabilize the molecule for subsequent breakdown. d-nb.infonih.gov
The formation of dihydroxy-naphthalene intermediates, such as 1,2-dihydroxynaphthalene, is a recurring theme in the degradation of various naphthalenesulfonates. ethz.chnih.gov These intermediates are the products of the initial desulfonation step and serve as the gateway to complete mineralization. Once formed, these dihydroxylated compounds are susceptible to ring-cleavage dioxygenases, which break open the aromatic structure. nih.gov The resulting aliphatic products are then funneled into central metabolic pathways, such as the gentisate or catechol pathways, where they are converted into basic cellular building blocks like pyruvate and fumarate. nih.gov
The complete degradation of amino- and hydroxy-naphthalene sulfonic acids often relies on the synergistic action of mixed bacterial consortia. nih.gov In such systems, one organism may perform the initial desulfonation, producing an intermediate that it cannot use, which is then consumed by another organism in the community. This metabolic cooperation is essential for the efficient and complete bioremediation of sites contaminated with these sulfonated aromatic compounds. nih.gov Therefore, while the specific role of this compound itself may be limited or part of a less common pathway, the broader class of dihydroxylated naphthalene intermediates is indispensable for the successful bioremediation of naphthalenesulfonate pollution.
Environmental Fate and Transport Modeling of Naphthalenesulfonic Acid Compounds
Environmental fate and transport modeling is a crucial tool for predicting the distribution, persistence, and potential exposure pathways of chemicals like naphthalenesulfonic acids once they are released into the environment. cdc.gov These models use a combination of a chemical's physical-chemical properties and site-specific environmental conditions to simulate its movement and transformation across different environmental compartments, including air, water, soil, and sediment. cdc.govepa.gov
For naphthalenesulfonic acids, a key property influencing their environmental transport is their high water solubility, conferred by the polar sulfonate group. nih.gov This property means they are likely to be mobile in surface water and groundwater, with a lower tendency to adsorb to soil or sediment compared to their non-sulfonated parent compound, naphthalene. The persistence of these compounds is largely determined by their biodegradability, which, as discussed, can be significant under the right microbial conditions. researchgate.netnih.gov
Various mathematical models are available to describe the multimedia fate of pollutants. For ionizable organic compounds like naphthalenesulfonic acids, fugacity-based models such as the Equilibrium Criterion (EQC) model have been adapted into activity-based models like the Multimedia Activity Model for Ionics (MAMI). escholarship.org More advanced frameworks like ChemFate incorporate specific modules for different classes of chemicals, including one for ionizable organics (ionOFate), allowing for dynamic simulations that consider daily variations in weather and environmental characteristics. escholarship.orgresearchgate.net
These models integrate data on various processes to predict environmental concentrations. Key parameters include rates of advection (movement with a medium like water or air), dispersion, deposition from air to soil or water, runoff, and intermedia transport (e.g., soil-water partitioning). epa.govnih.gov By simulating these processes, models can help assess the likelihood of contaminant migration from a source area and estimate potential exposure levels, providing a scientific basis for risk assessment and the design of remediation strategies. cdc.gov
Table 3: Key Parameters in Environmental Fate and Transport Models for Naphthalenesulfonic Acids
| Parameter | Description | Relevance to Naphthalenesulfonic Acids |
|---|---|---|
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | High; promotes transport in aquatic systems. |
| Soil/Sediment Adsorption Coefficient (Koc) | A measure of a chemical's tendency to bind to organic carbon in soil or sediment. | Relatively low; leads to higher mobility in groundwater. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Low; these compounds are not highly volatile. |
| Biodegradation Rate | The rate at which the chemical is broken down by microorganisms. | Variable; a key factor determining persistence in the environment. |
| Henry's Law Constant | The ratio of a chemical's concentration in air to its concentration in water at equilibrium. | Low; indicates a preference to remain in water rather than partition to air. |
Compound Index
In Depth Spectroscopic and Physicochemical Characterization for Research Purposes
Electronic Structure Elucidation and Excited State Dynamics Investigations
The electronic structure of 4,5-dihydroxy-1-naphthalenesulfonic acid is fundamentally determined by the π-electron system of the naphthalene (B1677914) core, which is further influenced by the electron-donating hydroxyl (-OH) groups and the electron-withdrawing sulfonic acid (-SO₃H) group. The interaction of these substituents with the aromatic system dictates the molecule's absorption and emission properties.
Computational studies on related dihydroxynaphthalene derivatives suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the naphthalene ring. nih.gov The presence of hydroxyl groups generally raises the energy of the HOMO, while the sulfonic acid group lowers the energy of the LUMO. These modifications to the electronic structure influence the electronic transitions, which can be probed by UV-Vis spectroscopy. shimadzu.com
Advanced NMR Spectroscopy for Detailed Solution-State Structural Analysis and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic-level structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom.
While specific, experimentally verified NMR spectra for this compound are not widely published, predicted ¹H NMR data is available. Analysis of related compounds, such as 4,5-dihydroxybenzene-1,3-disulfonic acid, shows distinct signals for the aromatic protons, with chemical shifts influenced by the positions of the hydroxyl and sulfonic acid groups. researchgate.net For instance, in D₂O, the aromatic protons of this benzenoid analogue appear as singlets at δH = 7.20 ppm and δH = 7.50 ppm. researchgate.net Similarly, the NMR spectra of various dihydroxynaphthalene isomers reveal characteristic chemical shifts for the aromatic and hydroxyl protons. spectrabase.comscience-softcon.de Conformational studies, potentially aided by 2D NMR techniques like NOESY, could reveal the spatial proximity of different protons, offering insights into the molecule's three-dimensional structure in solution.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈O₅S |
| Molecular Weight | 240.23 g/mol |
| Density | 1.677 g/cm³ |
| Refractive Index | 1.739 |
| pKa (Predicted) | 0.82 ± 0.40 |
| XlogP (Predicted) | 1.8 |
Comprehensive Vibrational Spectroscopy (Infrared, Raman) for Functional Group Fingerprinting and Interaction Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are invaluable for identifying functional groups and studying intermolecular interactions.
Raman spectroscopy offers complementary information. For naphthalene and its derivatives, characteristic Raman shifts correspond to the vibrational and rotational modes of the molecule. researchgate.netnih.gov Computational studies on the related 4-amino-3-hydroxy-1-naphthalenesulfonic acid have been used to assign theoretical vibrational modes, which can be correlated with experimental spectra. researchgate.net
Table 2: General Infrared Absorption Ranges for Functional Groups Present in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1400-1600 |
| S=O (sulfonic acid) | Stretching | 1000-1350 |
| C-S (sulfonic acid) | Stretching | 650-750 |
These are general ranges and can vary based on the specific molecular environment.
High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation and Fragmentation Pathway Mapping
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule through precise mass measurement and for elucidating its structure by analyzing fragmentation patterns.
The predicted monoisotopic mass of this compound is 240.00925 Da. uni.lu HRMS would be able to confirm this mass with high accuracy. The fragmentation of sulfonated aromatic compounds under mass spectrometric conditions often follows characteristic pathways. For sulfonated naphthalenes, a common fragmentation pathway involves the loss of the SO₂ or SO₃ group. aaqr.orgresearchgate.net
Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated. For example, the predicted CCS for the [M-H]⁻ ion is 147.1 Ų. uni.lu The analysis of fragmentation patterns of related compounds, such as sulfonated anthraquinone (B42736) dyes, shows that the loss of SO₂ from the sulfonic acid group is a characteristic fragmentation pathway. researchgate.net The specific fragmentation pattern of this compound would provide definitive structural information and could be used to distinguish it from its isomers.
Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 241.01653 | 145.6 |
| [M+Na]⁺ | 262.99847 | 155.5 |
| [M-H]⁻ | 239.00197 | 147.1 |
| [M+NH₄]⁺ | 258.04307 | 162.9 |
Data sourced from PubChemLite. uni.lu
Photophysical Property Investigations (e.g., Quantum Yields, Fluorescence Lifetimes) for Probe Design and Application
The photophysical properties of a molecule, such as its fluorescence quantum yield and lifetime, are critical for its potential application as a fluorescent probe. These properties are intrinsically linked to the molecule's electronic structure and excited-state dynamics.
While specific experimental data on the fluorescence quantum yield and lifetime of this compound are scarce in the literature, studies on analogous compounds provide valuable insights. For instance, anilinonaphthalene sulfonic acids (ANS) are well-known fluorescent probes whose quantum yields and lifetimes are highly sensitive to the polarity of their environment. nih.govnih.gov The fluorescence quantum yield of ANS in buffer is reported to be very low (0.0032), but it increases significantly in less polar environments. nih.gov
The fluorescence lifetime is another key parameter. For a related compound, 4-amino-1-naphthalenesulfonic acid-alginate, the fluorescence lifetime was found to decrease from 11 ns in water to 7 ns in butanol, indicating its potential as a medium polarity sensor. researchgate.net The investigation of these properties for this compound would be crucial to determine its suitability for similar applications. Factors such as solvent, pH, and temperature can significantly influence these photophysical parameters. nih.govnist.goviss.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,8-Dihydroxynaphthalene-4-sulfonic acid |
| 1,5-Dihydroxynaphthalene (B47172) |
| Anilinonaphthalene sulfonic acids (ANS) |
| 4,5-Dihydroxybenzene-1,3-disulfonic acid |
| 1-Amino-2-hydroxy-4-naphthalene sulfonic acid |
| 4-Amino-1-naphthalenesulfonic acid-alginate |
Theoretical and Computational Chemistry Applications to 4,5 Dihydroxy 1 Naphthalenesulfonic Acid Systems
Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties can be derived. For 4,5-Dihydroxy-1-naphthalenesulfonic acid, DFT calculations can illuminate its geometry, stability, and sites of reactivity.
Detailed research findings from DFT studies on closely related molecules, such as various aminonaphthalenesulfonic acids, demonstrate the power of this approach. tandfonline.comresearchgate.net These studies typically calculate a set of electronic properties and reactivity descriptors that would be critical in analyzing this compound.
Key calculated properties include:
Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack), which is essential for predicting intermolecular interactions. tandfonline.com
Natural Bond Orbital (NBO) Analysis: This analysis investigates charge transfer and stabilizing interactions within the molecule, such as hyperconjugation, by examining the delocalization of electron density between occupied and unoccupied orbitals. mdpi.commdpi.com
Table 1: Predicted Physicochemical and Collision Cross Section Data for this compound
| Property | Value/Type | Source |
| Molecular Formula | C₁₀H₈O₅S | PubChem uni.lu |
| Monoisotopic Mass | 240.00925 Da | PubChem uni.lu |
| Predicted XlogP | 1.8 | PubChem uni.lu |
| Predicted Collision Cross Section (CCS) Ų | ||
| [M+H]⁺ | 145.6 | PubChem uni.lu |
| [M-H]⁻ | 147.1 | PubChem uni.lu |
| [M+Na]⁺ | 155.5 | PubChem uni.lu |
Table 2: Conceptual Quantum Chemical Properties for this compound via DFT This table is illustrative of typical data obtained from DFT calculations.
| Parameter | Conceptual Description | Relevance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. gsconlinepress.com |
| Electronegativity (χ) | Tendency to attract electrons. | Describes the overall chemical nature. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |
Molecular Dynamics Simulations for Understanding Solvation, Aggregation, and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes that are difficult to observe experimentally. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore solvation, molecular aggregation, and the detailed nature of intermolecular forces.
For this compound, MD simulations would be instrumental in understanding:
Solvation Shell Structure: How water molecules (or other solvents) arrange around the solute molecule, specifically investigating the hydration of the hydrophilic sulfonate (-SO₃H) and hydroxyl (-OH) groups versus the hydrophobic naphthalene (B1677914) core.
Hydrogen Bonding Networks: The dynamics of hydrogen bonds formed between the molecule's -OH and -SO₃H groups and surrounding water molecules, which governs its solubility and interactions.
Aggregation Behavior: Simulating multiple molecules of this compound in solution can reveal their tendency to aggregate. This is driven by hydrophobic interactions between the naphthalene rings and electrostatic interactions between the charged functional groups.
Ion Mobility: In solution, the sulfonic acid group is deprotonated. MD simulations can be used to study the diffusion and mobility of the resulting anion and its counter-ions, which is relevant in applications like polymer electrolyte membranes. rsc.org
A typical MD simulation involves defining a simulation box containing the molecule(s) of interest and a large number of solvent molecules, selecting an appropriate force field (which defines the potential energy of the system), and running the simulation for a sufficient time (nanoseconds to microseconds) to observe the processes of interest. mdpi.com
Table 3: Typical Parameters and Outputs of an MD Simulation for this compound in Water
| Simulation Stage | Key Parameters | Desired Output/Analysis |
| System Setup | Force Field (e.g., AMBER, GROMOS), Water Model (e.g., TIP3P), Box Size, Concentration | A well-defined starting system for simulation. |
| Equilibration | Temperature (e.g., 300 K), Pressure (e.g., 1 bar), Equilibration Time | A stable system where temperature and pressure have converged. |
| Production Run | Simulation Time (ns), Time Step (fs), Trajectory Saving Frequency | A trajectory file containing atomic coordinates over time. |
| Analysis | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis, Root Mean Square Deviation (RMSD), Diffusion Coefficients | Quantitative data on solvation structure, H-bond lifetimes, molecular stability, and transport properties. |
Computational Prediction of Spectroscopic Parameters and De Novo Spectral Interpretation
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) and other quantum mechanical methods can calculate the energies and intensities of electronic and vibrational transitions, which correspond to peaks in UV-Vis, Infrared (IR), and Raman spectra.
For this compound, these calculations can:
Assign Vibrational Modes: A DFT frequency calculation can predict the IR and Raman spectra. Each calculated vibrational frequency can be animated to visualize the corresponding atomic motion (e.g., C-H stretch, O-H bend), allowing for the unambiguous assignment of experimental spectral bands. researchgate.net This is particularly useful for complex molecules where spectral overlap is common.
Predict Electronic Spectra: TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions, such as the HOMO→LUMO transition. This helps in understanding the molecule's color and its photophysical properties. researchgate.net
Study Solvent Effects: By incorporating a solvent model (e.g., Polarizable Continuum Model, PCM), calculations can predict how the spectra will shift in different solvents, aiding in the analysis of experimental data obtained in solution. tandfonline.com
Studies on related compounds like 4-amino-3-hydroxy-1-naphthalenesulfonic acid have shown excellent correlation between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman spectra, validating the accuracy of these computational approaches. researchgate.net
Table 4: Illustrative Comparison of Experimental vs. Computationally Predicted Vibrational Frequencies This table is a conceptual example based on typical results for similar molecules.
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3450 | ~3460 | O-H Stretching |
| ~3080 | ~3095 | Aromatic C-H Stretching |
| ~1620 | ~1625 | C=C Stretching of naphthalene ring |
| ~1200 | ~1210 | S=O Asymmetric Stretching |
| ~1040 | ~1045 | S=O Symmetric Stretching |
Structure-Activity Relationship (SAR) Studies through Advanced Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.net Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to build mathematical models that predict the activity of new compounds. tandfonline.comresearchgate.net
For a series of analogues based on the this compound scaffold, a QSAR study would involve:
Data Set Preparation: A series of analogues with known biological activities (e.g., enzyme inhibition, receptor binding) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to create an equation that correlates a subset of the descriptors with the observed biological activity.
Model Validation: The model's predictive power is tested using an external set of compounds not included in the training set. researchgate.net
A validated QSAR model can rationalize why certain structural features lead to higher or lower activity and can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. researchgate.netnih.gov For instance, a QSAR study on caffeoyl naphthalene sulfonamide HIV-1 integrase inhibitors revealed that altering the partition coefficient and connectivity indices could enhance activity. researchgate.net
Table 5: Potential Molecular Descriptors for a QSAR Study of this compound Analogues
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Describes electronic distribution and reactivity. |
| Steric | Molecular Volume, Surface Area, Shape Indices | Relates to how the molecule fits into a binding site. |
| Topological | Molecular Connectivity Indices (e.g., ¹χ, ³χv), Wiener Index | Encodes information about molecular size, shape, and branching. nih.gov |
| Thermodynamic | LogP (Partition Coefficient), Hydration Energy | Relates to the molecule's hydrophobicity and ability to cross membranes. nih.gov |
In Silico Design and Virtual Screening of Novel this compound Analogues
In silico design and virtual screening are computational techniques used to identify promising new drug candidates from large libraries of virtual compounds, significantly accelerating the early stages of drug discovery. nih.govnih.gov
Starting with this compound as a lead scaffold, this process would typically proceed as follows:
Target Identification: A biological target (e.g., an enzyme or receptor) relevant to a disease is chosen. The three-dimensional structure of this target is required, which can be obtained from experimental sources like the Protein Data Bank or through homology modeling.
Library Generation: A virtual library of novel analogues is created by systematically modifying the this compound structure. This could involve changing the position or type of functional groups.
Molecular Docking: Each compound in the virtual library is "docked" into the binding site of the biological target. Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity. nih.gov
Hit Selection and Filtering: Compounds with the best docking scores are selected as "hits." These can be further filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to eliminate candidates with poor drug-like characteristics.
Lead Optimization: The most promising hits are then proposed for chemical synthesis and experimental validation. The computational and experimental results can then be used iteratively to design next-generation analogues with improved potency and selectivity.
This approach allows for the rapid exploration of chemical space, focusing experimental resources on compounds with the highest probability of success. nih.gov
Table 6: General Workflow for Virtual Screening of this compound Analogues
| Step | Computational Tool/Method | Objective |
| 1. Target Preparation | Protein Preparation Wizards (e.g., in Schrödinger, MOE) | Prepare the 3D structure of the protein target for docking. |
| 2. Ligand Library Design | Combinatorial library enumeration tools | Generate a diverse set of virtual analogues. |
| 3. High-Throughput Virtual Screening (HTVS) | Molecular Docking Software (e.g., AutoDock, Glide) | Rapidly dock and score thousands of compounds. nih.gov |
| 4. Lead-like Filtering | QikProp, FAF-Drugs4 | Remove compounds with predicted unfavorable ADMET properties. |
| 5. Hit Prioritization | Binding energy calculations, visual inspection of binding poses | Select the most promising candidates for synthesis. |
Emerging Research Directions and Interdisciplinary Applications of 4,5 Dihydroxy 1 Naphthalenesulfonic Acid
Integration into Functional Materials and Nanomaterials Research for Optoelectronic Applications
The inherent photophysical properties of the naphthalene (B1677914) ring system make its derivatives prime candidates for the development of advanced functional materials, particularly in the field of optoelectronics. Naphthalene-based compounds are noted for their rigid planar structure and large π-electron conjugated system, which often results in high quantum yields and excellent photostability. researchgate.netnih.gov These characteristics are crucial for the construction of organic electronic appliances. nih.gov
Research into naphthalene derivatives has demonstrated their utility as strong fluorescent probes. nih.gov Their fluorescence emission spectra are often sensitive to the local environment, which allows them to be used for sensing and imaging purposes. niscpr.res.inthermofisher.com For instance, studies on hydroxylated naphthalene derivatives show that their fluorescence intensity can be significantly enhanced when incorporated into organized media like micelles. niscpr.res.in Furthermore, new fluorescent probes have been successfully synthesized from naphthalene-based precursors, such as the Knoevenagel reaction of 1-hydroxy-2,4-diformylnaphthalene with other organic molecules to create sensitive and selective detectors. nih.gov
While direct applications of 4,5-Dihydroxy-1-naphthalenesulfonic acid in optoelectronic devices are still an emerging area, its structural motifs are highly promising. The combination of the fluorescent naphthalene core with hydroxyl and sulfonic acid groups could be leveraged to create new dyes and probes with tunable solubility and environmental sensitivity, making it a molecule of interest for developing novel emitters, sensors, and other photoactive materials. researchgate.netnih.gov
Supramolecular Chemistry and Self-Assembly Processes Involving the Compound
The structure of this compound is exceptionally well-suited for directing supramolecular self-assembly. The molecule possesses multiple functional groups capable of engaging in strong and directional non-covalent interactions, which are the basis of forming larger, ordered structures.
The primary drivers for self-assembly in this compound are:
Hydrogen Bonding: The two hydroxyl (-OH) groups and the sulfonic acid (-SO₃H) group are excellent hydrogen bond donors and acceptors. cymitquimica.com These groups can form extensive intermolecular hydrogen-bonding networks, leading to the formation of stable supramolecular aggregates. cymitquimica.comrsc.org Research on the closely related 2,3-Dihydroxynaphthalene-6-sulfonic acid has shown that it forms stable monolayer films through such hydrogen bonding interactions. cymitquimica.com The selective elimination or modification of hydrogen bonds in other molecular systems has been shown to completely alter the resulting nanostructure, highlighting the critical role of this interaction. nih.gov
π-π Stacking: The aromatic naphthalene core allows for π-π stacking interactions between molecules, which further stabilizes the self-assembled structures.
Recent studies using 1,8-Dihydroxy naphthalene as a building block have demonstrated its effectiveness in the self-assembly of complex supramolecular aggregates. nih.govmdpi.com In this research, the dihydroxy naphthalene moiety reacts with boronic acids and bipyridine linkers to form stable, H-shaped host-guest complexes. nih.govmdpi.com These structures are capable of selectively binding aromatic hydrocarbon guests, with the interactions primarily occurring via π-π contacts. nih.govmdpi.com This work powerfully illustrates the potential of the dihydroxynaphthalene framework to serve as a fundamental component in crystal engineering and the design of new supramolecular materials. Given these precedents, this compound represents a compelling candidate for creating novel, functional supramolecular systems.
Bioinorganic Chemistry Research on Metal-Binding Peptides or Proteins
In the field of bioinorganic chemistry, there is significant interest in designing peptides and proteins that can selectively bind metal ions for applications ranging from catalysis to bioremediation. The 4,5-dihydroxy substitution on the naphthalene ring of the title compound forms a catechol-like moiety, which is a well-known and highly effective bidentate chelating agent for a variety of metal ions.
The azo dye derivatives of the related Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) are used in analytical chemistry specifically because of their ability to form distinctly colored complexes with metal ions. cymitquimica.comoup.com This demonstrates the inherent affinity of the 4,5-dihydroxy-naphthalene scaffold for metal coordination. Research has explored various dihydroxynaphthalene sulfonic acids as potential chelating agents for treating iron overload. psu.edu Furthermore, metal complexes of azo dyes are studied as synthetic models for the metal-containing active sites in metalloproteins and enzymes. orientjchem.org
This compound offers several advantageous features for this line of research:
Strong Chelation: The two adjacent hydroxyl groups provide a stable binding site for metal ions.
Water Solubility: The sulfonic acid group imparts high water solubility, which is crucial for biological studies.
Spectroscopic Handle: The naphthalene core has fluorescent properties that may be modulated upon metal binding, potentially allowing for the development of fluorescent metal ion sensors.
This compound could be incorporated as a non-natural, metal-binding amino acid into peptide sequences. Such an approach would create artificial metallopeptides with tailored properties, where the peptide backbone controls the broader structure and the naphthalene moiety provides a well-defined metal coordination site.
Exploration of this compound Derivatives in Catalysis and Organocatalysis
The functional groups on this compound and its derivatives make them attractive candidates for applications in catalysis, either as ligands for metal centers or as active components in heterogeneous catalysts.
A significant breakthrough in this area involves the use of a close derivative, 4-amino-3-hydroxy-1-naphthalenesulfonic acid (ANSA), to create a highly effective nanocatalyst. nih.gov In this work, the ANSA molecule was chemically grafted onto the surface of graphene oxide (GO) to produce GO-ANSA. This material acts as a reusable, solid acid carbocatalyst for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives. nih.gov The GO-ANSA catalyst offers numerous advantages aligned with green chemistry, including high efficiency, mild reaction conditions, simple product separation, and the ability to be recovered and reused multiple times without significant loss of activity. nih.gov
The presence of hydroxyl and sulfonic acid groups on the GO-ANSA catalyst provides active sites that facilitate the organic transformations. nih.gov The table below summarizes the efficiency of the GO-ANSA catalyst for synthesizing various tetraketone derivatives.
| Entry | Aldehyde | Enolizable Compound | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 1,3-Indandione | 20 | 96 |
| 2 | 4-Nitrobenzaldehyde | 1,3-Indandione | 15 | 98 |
| 3 | 4-Methylbenzaldehyde | 1,3-Indandione | 30 | 90 |
| 4 | Benzaldehyde | Dimedone | 30 | 92 |
| 5 | 4-Hydroxybenzaldehyde | Dimedone | 35 | 88 |
| Data sourced from a study on GO-ANSA nanocatalysts. nih.gov |
This successful application of a derivative highlights the potential of the this compound scaffold in developing novel heterogeneous catalysts for important organic reactions.
Prospects for Sustainable Chemical Processes and Circular Economy Initiatives in its Synthesis and Utilization
The principles of green chemistry and the circular economy encourage the development of manufacturing processes that are efficient, use renewable resources, and minimize waste and environmental impact. fao.org The synthesis and utilization of this compound can be viewed through this modern lens.
Traditional synthesis routes for naphthalenesulfonic acids often involve the sulfonation of naphthalene with concentrated sulfuric acid at high temperatures (e.g., 160-170°C) for extended periods, followed by complex separation procedures. google.comprepchem.com These methods are energy-intensive and rely on harsh reagents.
In contrast, emerging research points toward more sustainable pathways:
Synthesis from Renewable Feedstocks: A sustainable route for producing a related compound, dimethyl 5,8-dihydroxynaphthalene-1,4-dicarboxylate, has been developed using platform chemicals derived from lignocellulose. fao.org This process involves an integrated sequence of Diels-Alder, dehydroaromatization, and hydrogenation reactions, demonstrating that the core naphthalene structure can be built from renewable biomass rather than fossil fuels. fao.org
Green Synthesis of Functional Materials: A one-step, eco-friendly electrochemical method has been reported for synthesizing functionalized graphene. researchgate.net This process uses a related compound, 6-amino-4-hydroxy-2-naphthalene-sulfonic acid, as both the electrolyte and the surface modifying agent to exfoliate graphite (B72142) into functionalized graphene sheets, avoiding hazardous chemical reductants. researchgate.net
These innovative approaches suggest a future where this compound and its derivatives can be produced and utilized within a circular economy framework. By shifting from fossil fuel-based starting materials to renewable biomass and employing greener synthesis techniques like electrochemistry, the environmental footprint of producing these valuable chemical building blocks can be significantly reduced.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for 4,5-Dihydroxy-1-naphthalenesulfonic acid?
The synthesis typically involves sulfonation and hydroxylation of naphthalene derivatives. Key reagents include sulfuric acid for sulfonation and oxidizing agents like potassium permanganate for hydroxylation. Controlled pH (4–6) and temperature (60–80°C) are critical to avoid side reactions such as over-sulfonation or decomposition. Reaction progress can be monitored via HPLC or TLC using sulfonic acid-specific stains .
Q. How is the purity and structural integrity of this compound validated in research settings?
Purity is assessed via titration (e.g., acid-base or redox titration) and spectroscopic methods (UV-Vis at 260–280 nm for aromatic systems). Structural confirmation employs FT-IR (S=O stretching at 1030–1150 cm⁻¹) and NMR (¹H and ¹³C for aromatic proton environments). Cross-referencing with CRC Handbook data (e.g., melting point >250°C) ensures consistency with literature .
Q. What safety protocols are essential when handling this compound in the laboratory?
The compound may cause skin/eye irritation (Category 2 hazards). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes. Store in airtight containers at room temperature, away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing byproduct formation?
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthalene precursor to sulfonating agent) and stepwise temperature control. For example, gradual heating during sulfonation reduces tar formation. Post-reaction quenching with ice-water improves crystallization efficiency. Advanced techniques like microwave-assisted synthesis can reduce reaction time by 40% while maintaining >90% purity .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Interference from structurally similar disulfonic acids (e.g., 2,7-naphthalenedisulfonic acid) complicates quantification. Reverse-phase HPLC with a C18 column and UV detection at 275 nm resolves this, using a mobile phase of 0.1% phosphoric acid and acetonitrile (85:15 v/v). For trace analysis, LC-MS/MS with negative ion mode (m/z 303 [M-H]⁻) enhances specificity .
Q. How do structural modifications (e.g., azo-derivatization) impact its biological activity?
Introducing azo groups via diazotization (e.g., coupling with aniline derivatives) enhances chelation properties, making it useful in metalloprotein studies. However, steric hindrance from bulky substituents can reduce binding affinity. Computational docking studies (e.g., AutoDock Vina) predict interactions with enzymes like tyrosinase, which are validated via kinetic assays (IC₅₀ values <10 μM reported) .
Q. How can researchers resolve contradictions in solubility data across literature sources?
Discrepancies often arise from varying hydration states (e.g., monosodium vs. disodium salts) or pH-dependent solubility. Standardize measurements using saturated solutions at 25°C and pH 7.0. For example, the disodium salt (CAS 5808-22-0) has solubility >200 g/L in water, while the free acid form is sparingly soluble (<5 g/L). XRD and Karl Fischer titration clarify hydration effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
